molecular formula C21H20INO5 B11076389 (4E)-4-[3-iodo-5-methoxy-4-(propan-2-yloxy)benzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one

(4E)-4-[3-iodo-5-methoxy-4-(propan-2-yloxy)benzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11076389
M. Wt: 493.3 g/mol
InChI Key: ATTJVCLWYYPEPM-LICLKQGHSA-N
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Description

4-[(E)-1-(3-IODO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5(4H)-ONE is a complex organic compound characterized by its unique structure, which includes an oxazole ring and various functional groups such as iodine, isopropoxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-(3-IODO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5(4H)-ONE typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 3-iodo-4-isopropoxy-5-methoxybenzaldehyde with 4-methoxyphenylacetic acid under acidic conditions to form the intermediate. This intermediate is then cyclized to form the oxazole ring under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-(3-IODO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5(4H)-ONE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the oxazole ring can yield amines.

Scientific Research Applications

4-[(E)-1-(3-IODO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5(4H)-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-[(E)-1-(3-IODO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

4-[(E)-1-(3-IODO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5(4H)-ONE can be compared with other similar compounds such as:

  • 4-[(E)-1-(3-IODO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-CHLOROPHENYL)-1,3-OXAZOL-5(4H)-ONE
  • 4-[(E)-1-(3-IODO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE

These compounds share similar structural features but differ in the substituents on the phenyl ring, which can lead to differences in their chemical reactivity and biological activity

Properties

Molecular Formula

C21H20INO5

Molecular Weight

493.3 g/mol

IUPAC Name

(4E)-4-[(3-iodo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C21H20INO5/c1-12(2)27-19-16(22)9-13(11-18(19)26-4)10-17-21(24)28-20(23-17)14-5-7-15(25-3)8-6-14/h5-12H,1-4H3/b17-10+

InChI Key

ATTJVCLWYYPEPM-LICLKQGHSA-N

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1I)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC

Canonical SMILES

CC(C)OC1=C(C=C(C=C1I)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC

Origin of Product

United States

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